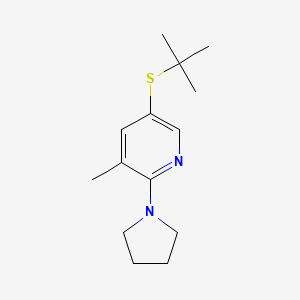
4-Bromopyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrimidin-5-ol is a heterocyclic aromatic compound that contains a bromine atom at the 4th position and a hydroxyl group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrimidin-5-ol can be achieved through several methods. One common approach involves the bromination of pyrimidin-5-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine-5-one or pyrimidine-5-aldehyde derivatives.
Reduction: De-brominated pyrimidine or pyrimidine-5-ol derivatives.
Scientific Research Applications
4-Bromopyrimidin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays to investigate biological pathways.
Medicine: It has potential therapeutic applications, including the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromopyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the hydroxyl group at the 5th position, making it less reactive in certain nucleophilic substitution reactions.
4-Chloropyrimidin-5-ol: Contains a chlorine atom instead of bromine, which can affect its reactivity and interaction with biological targets.
4-Iodopyrimidin-5-ol: Contains an iodine atom, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties.
Uniqueness
4-Bromopyrimidin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and interaction profiles
Properties
Molecular Formula |
C4H3BrN2O |
|---|---|
Molecular Weight |
174.98 g/mol |
IUPAC Name |
4-bromopyrimidin-5-ol |
InChI |
InChI=1S/C4H3BrN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
InChI Key |
DVLIQIOEEQERDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



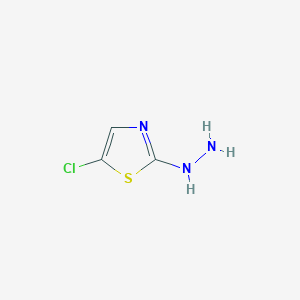
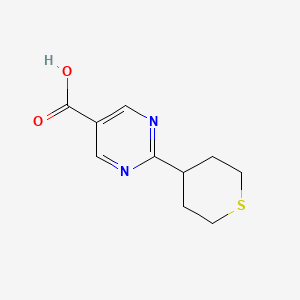
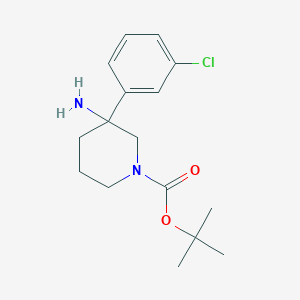

![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)
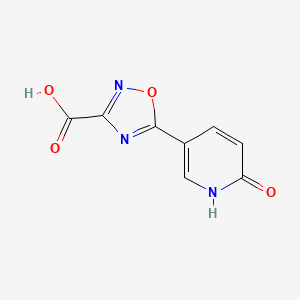
![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)




![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
